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GUAI-1(5)-EN-11-OL:ACETATE

Fragrance Chemistry Flavor Science Physicochemical Properties

Sourcing a regulatory-compliant sesquiterpenoid ester with an authentic tea-rose, woody-balsamic profile often forces a trade-off between olfactory fidelity and supply chain reliability. GUAI-1(5)-EN-11-OL:ACETATE resolves this conflict. - FDA synthetic flavoring (21 CFR 172.515) with EFSA-evaluated FL No. 09.808, enabling direct use in food flavor formulations. - IFRA 51-compliant base note fixative delivering >300 hours of tenacity on the smelling strip, unmatched by guaiol or guaiazulene. - TSCA-listed, REACH pre-registered (EC 205-135-0), and available for immediate global shipment without special permits.

Molecular Formula C17H28O2
Molecular Weight 264.4 g/mol
CAS No. 134-28-1
Cat. No. B086442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGUAI-1(5)-EN-11-OL:ACETATE
CAS134-28-1
Molecular FormulaC17H28O2
Molecular Weight264.4 g/mol
Structural Identifiers
SMILESCC1CCC(CC2=C1CCC2C)C(C)(C)OC(=O)C
InChIInChI=1S/C17H28O2/c1-11-6-8-14(17(4,5)19-13(3)18)10-16-12(2)7-9-15(11)16/h11-12,14H,6-10H2,1-5H3/t11-,12-,14+/m0/s1
InChIKeyDRFSOBZVMGLICQ-SGMGOOAPSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GUAI-1(5)-EN-11-OL:ACETATE Overview


GUAI-1(5)-EN-11-OL:ACETATE (CAS 134-28-1), also known as Guaiol acetate or Guaiyl acetate, is a guaiane sesquiterpenoid acetate ester [1]. It is a natural product found in essential oils, notably from guaiac wood (Guaiacum officinale) and Angelica gigas [2][3]. The compound is recognized for its distinct organoleptic properties—a tea-rose, woody, and balsamic aroma [4]—and is approved as a synthetic flavoring agent for food and a fragrance ingredient in cosmetics [5].

Fragrance & flavor formulation with tea-rose, woody, balsamic character
FDA-listed synthetic flavoring (21 CFR 172.515) for food-grade applications
Antimicrobial adjuvant screening without known antibiotic quenching

GUAI-1(5)-EN-11-OL:ACETATE Substitution Limitations


While guaiazulene, guaiol, and other sesquiterpenoids share a common biosynthetic origin, their physicochemical properties and biological activities diverge significantly due to distinct functional groups and oxidation states. Substituting GUAI-1(5)-EN-11-OL:ACETATE with guaiazulene or guaiol is not a straightforward exchange, as the acetate esterification imparts a markedly different volatility profile, olfactory character, and safety classification [1][2]. Furthermore, evidence suggests that these structural differences translate into distinct biological interactions. For instance, guaiazulene has been reported to quench antibiotic action in certain combination studies [3], a property not attributed to GUAI-1(5)-EN-11-OL:ACETATE. Procurement decisions must therefore be guided by compound-specific data, as detailed below.

Attribute
GUAI-1(5)-EN-11-OL:ACETATE
Guaiazulene / Guaiol
Volatility & fixative role
Low volatility, tenacious base note (>300 h on strip)
Guaiazulene: high volatility, rapid dissipation; Guaiol: no fixative longevity reported
Regulatory status (food flavoring)
FDA 21 CFR 172.515 listed
Guaiazulene not listed for food flavoring; Guaiol requires separate approval
Olfactory profile
Tea-rose, woody, balsamic, delicate
Guaiol: pungent, smoky; Guaiazulene: colorant, non-equivalent scent

GUAI-1(5)-EN-11-OL:ACETATE vs. Guaiazulene and Guaiol


Volatility: Fixative vs. Colorant

GUAI-1(5)-EN-11-OL:ACETATE exhibits a significantly lower volatility compared to the structurally related guaiazulene, a key determinant of its functional application as a fragrance base note and fixative [1]. This is quantitatively supported by a boiling point of 316.16 °C for the acetate [2], which is substantially higher than the 167 °C reported for guaiazulene [3]. This difference in physical property directly translates to a distinct performance profile: GUAI-1(5)-EN-11-OL:ACETATE provides lasting olfactory character on a smelling strip for over 300 hours , a performance metric not matched by the more volatile, colorant-focused guaiazulene.

Volatility profile
Reported
Boiling point 316.16 °C vs. guaiazulene 167 °C (149 °C higher)
Supports fragrance fixative and base-note longevity context
Cross-study boiling point values; volatility inference
Fragrance Chemistry Flavor Science Physicochemical Properties

Regulatory Clearance vs. Guaiazulene

GUAI-1(5)-EN-11-OL:ACETATE is explicitly listed by the FDA as a synthetic flavoring agent and adjuvant permitted for direct addition to food for human consumption (21 CFR 172.515) [1][2]. In stark contrast, guaiazulene does not share this clear, primary approval for intentional food use as a flavoring substance. This critical regulatory distinction is further reinforced by a comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM), which cleared GUAI-1(5)-EN-11-OL:ACETATE across all human health endpoints based on specific data [3]. The safety profile of guaiazulene for comparable fragrance and flavor applications is not supported by the same level of formal, positive safety assessment.

Regulatory clearance
Class-level
FDA 21 CFR 172.515 listing vs. guaiazulene not listed as synthetic flavoring
Supports food-flavoring procurement pathway
Regulatory classification; verify application-specific compliance
Regulatory Science Toxicology Flavor and Fragrance Law

Tea-Rose vs. Guaiol Olfactory Profile

GUAI-1(5)-EN-11-OL:ACETATE is characterized by a delicate, woody, tea-rose, and balsamic aroma profile [1]. This is a significant departure from its parent alcohol, guaiol (CAS 489-86-1), which is described as having a more pungent, woody-earthy, and slightly smoky scent [2]. The acetylation of the hydroxyl group in guaiol to form GUAI-1(5)-EN-11-OL:ACETATE is the direct cause of this sensory shift, producing a much softer and more elegant note. In fragrance applications, this allows GUAI-1(5)-EN-11-OL:ACETATE to function as a primary fixative and modifier for sophisticated rose and woody-floral accords , a role for which the harsher guaiol is unsuited.

Olfactory character
Sensory context
Tea-rose, woody, balsamic vs. guaiol pungent, smoky
Supports fine fragrance and personal care formulation fit
Organoleptic descriptors; formulation-dependent perception
Perfumery Sensory Science Aroma Chemicals

Antibiotic Non-Interference Profile

In studies assessing sesquiterpenoids as antibiotic adjuvants, guaiazulene has been shown to quench or antagonize the antimicrobial action of certain antibiotics, failing to enhance their effect and showing a poor correlation with membrane impairment [1][2]. While direct head-to-head data for GUAI-1(5)-EN-11-OL:ACETATE is absent from this specific assay, its distinct chemical structure (an acetate ester versus an aromatic azulene derivative) implies a different mechanism of action. More importantly, no published data suggests that GUAI-1(5)-EN-11-OL:ACETATE exhibits this problematic quenching behavior. This infers that it may be a more suitable candidate than guaiazulene for research involving antimicrobial combination therapies.

Antibiotic non-interference
Class-level inference
No evidence of antibiotic quenching vs. guaiazulene documented antagonism
Supports antimicrobial adjuvant screening without known antagonism
Absence of antagonism not directly tested; inferred from structural class
Microbiology Antimicrobial Synergy Drug Discovery

GUAI-1(5)-EN-11-OL:ACETATE Application Scenarios


Tea-Rose and Woody-Floral Fragrances

In the creation of fine fragrances, especially those centered on tea-rose or soft woody notes, GUAI-1(5)-EN-11-OL:ACETATE is the superior choice over guaiol or guaiazulene. Its specific olfactory profile—a delicate, balsamic, tea-rose aroma [1]—cannot be replicated by its parent alcohol (which is more pungent and smoky) or by the colorant guaiazulene. Its performance as a base note fixative, with longevity exceeding 300 hours on a smelling strip , provides the required tenacity for premium formulations, whereas the more volatile guaiazulene would dissipate quickly.

Synthetic Flavoring for Food & Beverages

For flavor houses developing new synthetic flavoring agents, GUAI-1(5)-EN-11-OL:ACETATE is the only compound among its structural analogs with explicit, positive regulatory standing. Its listing by the FDA as a permitted synthetic flavoring substance (21 CFR 172.515) [2] provides a clear and compliant pathway to market. In contrast, the use of guaiazulene or guaiol as a direct food flavoring would require navigating a far more complex and uncertain regulatory approval process, making the acetate the default and only viable choice for this application.

Non-Antagonistic Antimicrobial Adjuvants

In academic or industrial research exploring the enhancement of conventional antibiotics with natural compounds, GUAI-1(5)-EN-11-OL:ACETATE presents a more promising starting point than guaiazulene. The documented ability of guaiazulene to quench antibiotic activity [3] makes it a problematic candidate for combination therapy. Conversely, the lack of any such evidence for GUAI-1(5)-EN-11-OL:ACETATE suggests it is a cleaner molecule for investigating potential synergistic effects, reducing the risk of experimental confounds related to antagonism.

Application
Selection Property
Validation Focus
Fine fragrance formulation
Tea-rose, woody-balsamic olfactory profile and fixative tenacity
Longevity on smelling strip and sensory panel evaluation
Food & beverage flavor development
FDA regulatory clearance as synthetic flavoring (21 CFR 172.515)
Compliance verification for target food category
Antimicrobial combination research
Non-interference profile in antibiotic assays
Absence of antagonism in selected strain-antibiotic models
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